Avitriptan fumarate
Overview
Description
Avitriptan fumarate is a compound known for its application as an antimigraine agent. It is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. This compound has been studied for its potential to alleviate migraine symptoms by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avitriptan fumarate involves multiple steps, starting with the preparation of the indole core structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the necessary functional groups, such as the methanesulfonamide group.
Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Salt Formation: The final step involves coupling the substituted indole core with the piperazine ring, followed by the formation of the fumarate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlling the temperature and pressure to optimize reaction rates and minimize side reactions.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Avitriptan fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, especially in the synthesis process, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and methanol are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Avitriptan fumarate has several scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor interactions and agonist activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Studied for its potential therapeutic applications in treating migraines and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
Avitriptan fumarate exerts its effects by acting as an agonist of the 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The molecular targets include the serotonin receptors, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used to treat migraines.
Naratriptan: Similar in structure and function, with a longer half-life compared to avitriptan.
Rizatriptan: Known for its rapid onset of action in treating migraines.
Uniqueness of Avitriptan Fumarate
This compound is unique due to its specific binding affinity and agonist activity at the 5-HT1B and 5-HT1D receptors. It has been shown to induce the expression of CYP1A1 in a cell-type specific manner, which is not commonly observed with other triptans .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S.C4H4O4/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;5-3(6)1-2-4(7)8/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXORRZIQGUIN-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171171-42-9 | |
Record name | Avitriptan fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171171429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVITRIPTAN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G25KE3954 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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